Bis(biphenyl-4-yl)phosphine oxide CAS 187344-95-2
Bis(biphenyl-4-yl)phosphine oxide CAS 187344-95-2
An In-depth Technical Guide to Bis(biphenyl-4-yl)phosphine oxide CAS Registry Number: 187344-95-2
A Senior Application Scientist's Field-Proven Perspective
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on Bis(biphenyl-4-yl)phosphine oxide. Moving beyond a simple data sheet, this guide offers an in-depth analysis of its synthesis, core properties, and critical applications, with a focus on the causal mechanisms that underpin its utility in advanced chemical and materials science domains.
Bis(biphenyl-4-yl)phosphine oxide is a tertiary phosphine oxide characterized by two biphenyl groups attached to a central phosphorus atom. This specific structure, featuring extended aromatic systems, imparts unique steric and electronic properties that are central to its function.
Table 1: Core Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 187344-95-2 |
| Molecular Formula | C₂₄H₁₉OP |
| Molecular Weight | 362.39 g/mol |
| Appearance | White to off-white powder/solid |
| Melting Point | Data not consistently available; typically >200 °C for similar structures |
| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, DMSO); sparingly soluble in water and nonpolar alkanes. |
| ³¹P NMR (CDCl₃) | Expected in the range of δ 25-35 ppm (typical for triarylphosphine oxides) |
| ¹H NMR (CDCl₃) | Complex multiplets expected in the aromatic region (δ 7.2-8.0 ppm) |
The defining feature of this molecule is the bulky and electron-rich biphenyl substituent. Unlike simpler triarylphosphine oxides like triphenylphosphine oxide (TPPO), the extended π-conjugation of the biphenyl groups significantly influences its electronic behavior and intermolecular interactions, which is a critical factor in its application in organic electronics.
Synthesis and Elucidation: A Validated Approach
The synthesis of Bis(biphenyl-4-yl)phosphine oxide and its corresponding phosphine is a multi-step process that leverages foundational organometallic reactions. The phosphine oxide itself often serves as a stable, air-tolerant precursor to the desired phosphine ligand, which is typically air-sensitive.[1] The phosphine oxide can be synthesized and purified under standard laboratory conditions, and then reduced to the active phosphine immediately before use.
Synthetic Strategy: Suzuki Coupling
A robust and widely applicable method for constructing the C-P bond in biaryl phosphines involves a palladium-catalyzed Suzuki cross-coupling reaction.[2] This approach offers high functional group tolerance and readily available starting materials.
Caption: Synthetic workflow for Bis(biphenyl-4-yl)phosphine and its oxide precursor.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol is a representative methodology based on established literature procedures for similar compounds.[2]
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add di(4-bromophenyl)phosphine oxide (1.0 eq), biphenyl-4-boronic acid (2.2 eq), and potassium carbonate (3.0 eq).
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Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
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Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Bis(biphenyl-4-yl)phosphine oxide as a solid.
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Reduction (Optional): To obtain the phosphine, dissolve the purified oxide in dry toluene under an inert atmosphere. Add triethylamine (5.0 eq) followed by slow, dropwise addition of trichlorosilane (3.0 eq). Stir at reflux for 4-6 hours. Cool, and carefully quench the reaction with degassed saturated sodium bicarbonate solution. Extract with an organic solvent, dry, and remove the solvent in vacuo to yield the phosphine.
Core Application I: Ligand for Transition-Metal Catalysis
The true value of Bis(biphenyl-4-yl)phosphine oxide lies in its reduced form, Bis(biphenyl-4-yl)phosphine, which is an exceptionally effective ligand for cross-coupling reactions.[3] Biphenyl-based monophosphine ligands are renowned for their ability to catalyze difficult C-C, C-N, and C-O bond formations under mild conditions, often outperforming traditional chelating bisphosphine ligands.[3][4]
Mechanistic Rationale
The efficacy of biaryl phosphine ligands stems from a combination of two key factors:
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Steric Bulk: The large, sterically demanding biphenyl groups create a bulky coordination sphere around the metal center (e.g., Palladium). This bulkiness promotes the rate-limiting reductive elimination step of the catalytic cycle, which is crucial for efficient product formation and catalyst turnover.
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Electronic Properties: The phosphine acts as a strong σ-donor ligand, which increases the electron density at the metal center. This enhanced electron density facilitates the initial oxidative addition step, particularly with less reactive substrates like aryl chlorides.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Core Application II: Host and Electron-Transport Material in OLEDs
In the field of materials science, phosphine oxides are crucial components in high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).[5] Their primary roles are as electron-transport materials (ETMs) or as the host material in the emissive layer (EML).
Mechanism of Action in OLEDs
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Electron Transport: The P=O bond is highly polar and strongly electron-withdrawing. This property lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, facilitating the injection and transport of electrons from the cathode.[5][6]
-
Hole Blocking: The deep HOMO (Highest Occupied Molecular Orbital) level, a consequence of the stable aromatic structure and the P=O group, creates a large energy barrier for holes, effectively blocking them from passing through the EML into the electron-transport layer.[7]
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Exciton Confinement: By confining both electrons and holes within the emissive layer, the probability of them recombining to form excitons on the phosphorescent dopant molecules is significantly increased. This leads to higher device efficiency.
-
High Triplet Energy: Materials like Bis(biphenyl-4-yl)phosphine oxide possess a high triplet energy (Eₜ). This is critical for host materials in PHOLEDs, as it prevents the quenching of the high-energy triplet excitons from the phosphorescent dopant (especially for blue emitters), ensuring that the energy is released as light rather than heat.
Caption: Structure of a typical OLED, highlighting the role of phosphine oxides.
Safety and Handling
While specific safety data for CAS 187344-95-2 is not widely published, data for analogous tertiary phosphine oxides provides a reliable guide for handling.
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Hazard Classification: May cause skin sensitization or an allergic reaction upon contact. May cause long-lasting harmful effects to aquatic life.[8]
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Handling Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.[8]
-
Avoid generating dust. Dry powders can build static electricity.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Avoid breathing dust. If inhalation occurs, move to fresh air.[10]
-
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[11]
-
-
Storage: Store in a tightly closed container in a cool, dark, and dry place away from oxidizing agents.
Conclusion
Bis(biphenyl-4-yl)phosphine oxide is more than a simple chemical intermediate; it is an enabling molecule at the intersection of catalysis and materials science. Its utility is a direct consequence of its well-defined structure: the bulky, electronically-rich biphenyl framework makes its phosphine analogue a superior ligand for challenging cross-coupling reactions, while the polar, electron-withdrawing phosphine oxide group provides the ideal properties for high-performance electron-transport and host materials in OLED technology. A thorough understanding of these structure-function relationships is essential for leveraging this compound to its full potential in both academic research and industrial drug and materials development.
References
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Royal Society of Chemistry. (n.d.). Phosphines: preparation, reactivity and applications | Organophosphorus ChemistryVolume 48. Books Gateway. Retrieved from [Link]
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Li, Y., Wang, Z., et al. (2024, September 18). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Retrieved from [Link]
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Semantic Scholar. (2022, November 9). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Retrieved from [Link]meth-Al-shamary-Jones/044d0cfd687440360a3d46777a835b0d0e372de8)
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Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]
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ACS Publications. (2020, June 23). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction | ACS Omega. Retrieved from [Link]
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University of Liverpool IT Services. (n.d.). Synthesis of biphenyl-based phosphines by Suzuki coupling. Retrieved from [Link]
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TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (2025, August 7). Phosphine oxide derivatives for organic light emitting diodes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further.... Retrieved from [Link]
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ACS Publications. (2008, February 1). Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs | Organic Letters. Retrieved from [Link]
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ACS Publications. (2017, May 9). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P O Directed C–H Functionalizations | Accounts of Chemical Research. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. Retrieved from [Link]
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Redox. (2021, April 29). Safety Data Sheet: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. Retrieved from [Link]
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TCI (Shanghai) Development Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Retrieved from [Link]
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OSTI.GOV. (2019, November 12). Bright Deep Blue TADF OLEDs: The Role of Triphenylphosphine Oxide in NPB/TPBi:PPh 3 O Exciplex Emission. Retrieved from [Link]
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Beilstein-Institut. (2018, June 18). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Retrieved from [Link]
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